molecular formula C15H18N4O5S2 B10879471 Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10879471
M. Wt: 398.5 g/mol
InChI Key: CJNGESQIHWLDOL-UHFFFAOYSA-N
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Description

Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrimidine derivative, and an ester functional group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Pyrimidine Derivative: The pyrimidine derivative can be introduced through nucleophilic substitution reactions, where a suitable pyrimidine precursor reacts with the thiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate: This compound is unique due to its specific combination of functional groups and ring structures.

    Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiazole ring, a pyrimidine derivative, and an ester functional group. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C15H18N4O5S2

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H18N4O5S2/c1-5-24-13(22)11-7(2)16-14(26-11)19-12(21)8(3)25-15-17-9(20)6-10(18-15)23-4/h6,8H,5H2,1-4H3,(H,16,19,21)(H,17,18,20)

InChI Key

CJNGESQIHWLDOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)SC2=NC(=CC(=O)N2)OC)C

Origin of Product

United States

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